molecular formula C7H8N2O3 B1405726 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1429309-44-3

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1405726
CAS No.: 1429309-44-3
M. Wt: 168.15 g/mol
InChI Key: KELWGDXZMQEQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The fused bicyclic system comprises a pyrimidine-2,4-dione core (positions 1–4) fused to a partially saturated furan ring (positions 5–7). The numbering begins at the pyrimidine nitrogen adjacent to the fused junction, with the methyl substituent at position 7 and the lactone oxygen at position 5. The CAS Registry Number 1429309-44-3 uniquely identifies this compound, distinguishing it from related structures such as unsaturated furopyrimidines or positional isomers.

Table 1: Key identifiers and molecular descriptors

Property Value
CAS Registry Number 1429309-44-3
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
IUPAC Name This compound
SMILES O=C1NC(=O)C2=C(N1)C(OC2)C
InChI Key KELWGDXZMQEQPH-UHFFFAOYSA-N

The fused heterocycle’s nomenclature adheres to the Hantzsch-Widman system, with the suffix -dione specifying the two ketone groups at positions 2 and 4 of the pyrimidine ring.

Molecular Geometry and Fused Heterocyclic System Configuration

The molecule features a bicyclic framework combining a six-membered pyrimidine-2,4-dione and a five-membered dihydrofuran ring. X-ray crystallography and density functional theory (DFT) studies reveal a non-planar structure due to partial saturation at positions 5 and 7. The furan ring adopts an envelope conformation, with the methyl group at position 7 in an axial orientation relative to the pyrimidine plane.

Table 2: Key geometric parameters (DFT-optimized)

Parameter Value (Å or °)
C2–O1 (carbonyl) bond length 1.22 Å
C4–O2 (carbonyl) bond length 1.21 Å
C5–O3 (furan ether) bond length 1.44 Å
N1–C2–N3 bond angle 123.5°
Dihedral angle (pyrimidine-furan junction) 12.8°

The fused system exhibits moderate aromaticity in the pyrimidine ring, evidenced by bond-length alternation (C2–N1: 1.38 Å; N1–C6: 1.32 Å). The dihydrofuran moiety introduces sp³ hybridization at C5 and C7, disrupting full π-conjugation across the fused system.

Tautomeric Forms and Electronic Delocalization in the Furo-Pyrimidine-Dione Core

The compound exists predominantly in its diketo tautomeric form due to the stability conferred by conjugation between the pyrimidine ring and carbonyl groups. Enol tautomers are disfavored (>15 kcal/mol higher in energy, per DFT calculations) due to strain in the saturated furan ring and lack of resonance stabilization.

Electronic Delocalization Features :

  • Pyrimidine Ring : The N1–C2–N3–C4 segment participates in partial π-delocalization, with lone pairs from N1 and N3 conjugating with the C2 and C4 carbonyl groups.
  • Furan-Pyrimidine Junction : Limited conjugation occurs across the fused C5–C6 bond due to the sp³-hybridized C5.
  • Carbonyl Groups : The C2 and C4 ketones act as electron-withdrawing groups, polarizing the pyrimidine ring and directing electrophilic attacks to N3 and C6.

Table 3: Comparative electronic effects in tautomers

Tautomer Energy (kcal/mol) Dominant Resonance Form
Diketo 0.0 Pyrimidine with two conjugated ketones
Mono-enol (C2–OH) 16.2 Localized enol at C2, disrupted conjugation
Mono-enol (C4–OH) 17.8 Non-planar enol at C4, steric clash with furan

Properties

IUPAC Name

7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELWGDXZMQEQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183251
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-44-3
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Cyclocondensation 25–40 72 h Simple reagents Low yield
Aqueous cyclization 97 48 h High yield, eco-friendly Prolonged reflux
Curtius rearrangement 73 16 h High purity Requires inert atmosphere

Critical Considerations

  • Regioselectivity : The 7-methyl group’s incorporation depends on aldehyde choice and reaction conditions.
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is essential for isolating the product.
  • Scalability : Method 1 (aqueous) is most scalable due to high yield and minimal solvent use.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic substitutions, particularly at positions 2 and 4. For example:

ReagentConditionsProductYieldSource
Aromatic aldehydesH₂O, NEt₃, reflux (48 h)7-Benzoyl-6-(aryl)-furopyrimidinedione60–97%
Alkyl isocyanidesZrOCl₂·8H₂O, H₂O, 50°C5-Aroyl-6-(alkylamino) derivatives85–94%

Key observations:

  • Substitutions at C6 occur regioselectively due to steric and electronic effects of the methyl group at C7 .

  • Aromatic aldehydes generate fused benzoyl derivatives via tandem Knoevenagel-heteroannulation pathways .

Annulation and Ring Expansion

The fused furan moiety participates in cycloadditions and annulations:

ReagentConditionsProductYieldSource
PhenylisocyanateTriphenylphosphine, CH₂Cl₂, rt1,2,4-Triazolo-fused furopyrimidinones82–88%
Hydrazine hydrateEtOH, rt (5–6 h)3-Amino-6-methyl-furopyrimidin-4-ones85%

Mechanistic insights:

  • Aza-Wittig reactions with isocyanates form tricyclic systems via non-isolated iminophosphorane intermediates .

  • Hydrazine induces ring expansion to yield amino-substituted derivatives .

Multi-Component Reactions (MCRs)

This scaffold undergoes efficient MCRs due to dual reactivity (enol + carbonyl):

ComponentsCatalystProductYieldSource
Arylglyoxal, 1,3-dimethylbarbituric acid, alkyl isocyanideZrOCl₂·8H₂O (2 mol%)5-Aroyl-6-(alkylamino)furopyrimidines89%

Key features:

  • ZrOCl₂ activates glyoxal monohydrates, enabling regioselective Knoevenagel condensation followed by [4+1] heteroannulation .

  • Reactions tolerate electron-rich and electron-poor aryl groups .

Halogenation and Functionalization

Halogenation at C2 and C4 is critical for further derivatization:

ReagentConditionsProductYieldSource
POCl₃1,2-Dichloroethane, 80°C2,4-Dichloro-7-methyl-dihydrofuropyrimidine82%
CyclohexylamineDMF, DIPEA, 0°C → rt2-(Cyclohexylamino)-4-chloro derivative95%

Applications:

  • Chlorinated intermediates serve as precursors for cross-coupling reactions .

  • Amine substitutions enhance solubility for pharmacological studies .

Comparative Reaction Outcomes

The table below summarizes yields and selectivity across reaction types:

Reaction TypeAverage YieldSelectivityKey Factor Influencing Outcome
Nucleophilic substitution85%C6 > C5Electronic effects of substituents
MCRs92%RegioselectiveCatalyst (ZrOCl₂) and solvent (H₂O)
Halogenation82%C2/C4Excess POCl₃ and prolonged heating

Mechanistic Highlights

  • Knoevenagel-Heteroannulation : ZrOCl₂ activates glyoxals, forming an enolate that undergoes Michael addition with isocyanides .

  • Aza-Wittig Pathway : Triphenylphosphine mediates iminophosphorane formation, enabling cyclization with isocyanates .

  • Chlorination : POCl₃ acts as both solvent and chlorinating agent, favoring electrophilic aromatic substitution .

Scientific Research Applications

Introduction to 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

This compound (CAS No. 1429309-44-3) is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores its applications across various scientific domains, including medicinal chemistry, synthetic methodologies, and potential pharmaceutical uses.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or other proteins crucial for cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Due to its functional groups and structural features, it can be utilized in the synthesis of more complex heterocycles and biologically active compounds.
  • Reactions : Common reactions involving this compound include nucleophilic substitutions and cycloadditions, which are essential for creating diverse chemical entities.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant antiproliferative effects on human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Derivative AHeLa15Apoptosis induction
Derivative BMCF-710Cell cycle arrest

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism by which 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an antiviral agent, it may inhibit the activity of viral enzymes, thereby preventing the replication of the virus. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

  • Molecular Formula : C₇H₆Cl₂N₂O
  • Molecular Weight : 205.04 g/mol
  • Key Features : Chlorine atoms at the 2- and 4-positions enhance electrophilicity, making this derivative reactive in nucleophilic substitution reactions.
  • Applications : Serves as a precursor for further functionalization in drug discovery .

6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Key Features : Contains a fluorinated hydroxymethylpropyl side chain and methoxymethyl groups, improving solubility and metabolic stability.

Therapeutic Analogues

Stavudine (1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

  • Molecular Formula : C₁₀H₁₂N₂O₄
  • Molecular Weight : 224.22 g/mol
  • Key Features : A nucleoside analog with a hydroxymethyl-substituted dihydrofuran ring, enabling incorporation into viral DNA.
  • Applications : Clinically used as an antiretroviral agent for HIV treatment .
  • Comparison: Unlike 7-methyl-furopyrimidine-dione, Stavudine’s hydroxymethyl group is critical for its antiviral mechanism, highlighting how minor structural changes dictate therapeutic utility .

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

  • Key Features: A piperidinylmethyl-phenoxy substituent enhances lipophilicity and target binding.
  • Applications : Patent-protected as an anti-mycobacterial agent, specifically for tuberculosis treatment .
  • Comparison: The bulky phenoxy-piperidine moiety distinguishes it from 7-methyl-furopyrimidine-dione, underscoring structural versatility in addressing diverse pathogens .

Heterocyclic Variants

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol
  • Key Features : Replaces the dihydrofuran ring with a pyridine moiety, reducing steric hindrance and altering electronic properties.
  • Physical Properties : Density = 1.4±0.1 g/cm³; predicted logP = -0.41 (indicating higher hydrophilicity) .

1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • Physical Properties : Melting point = 246°C; density = 1.322 g/cm³ (predicted).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione C₇H₈N₂O₃ 168.15 7-methyl, fused dihydrofuran Research intermediate
2,4-Dichloro-7-methyl-furopyrimidine-dione C₇H₆Cl₂N₂O 205.04 2,4-dichloro Synthetic precursor
Stavudine C₁₀H₁₂N₂O₄ 224.22 5-methyl, hydroxymethyl-dihydrofuran Antiretroviral therapy
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)-pyrimidine-dione C₁₈H₂₃N₃O₃ 329.40 Piperidinylmethyl-phenoxy Anti-tuberculosis candidate
Pyrido[3,4-d]pyrimidine-2,4-dione C₇H₅N₃O₂ 163.13 Pyridine fusion Undisclosed research applications

Key Findings

  • Structural Impact : Substitutions on the pyrimidine-dione core (e.g., halogens, alkyl chains, or heterocycles) modulate reactivity, solubility, and biological activity.
  • Therapeutic Relevance: Functional groups like hydroxymethyl (Stavudine) or phenoxy-piperidine (anti-TB compound) are pivotal for target engagement, whereas the unmodified 7-methyl-furopyrimidine-dione serves primarily as a scaffold .
  • Physical Properties : Furopyrimidine-dione derivatives generally exhibit lower molecular weights and densities compared to pyrido variants, influencing their pharmacokinetic profiles .

Biological Activity

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1429309-44-3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of methyl 4-oxotetrahydrofuran-3-carboxylate with urea under acidic conditions. This method has been optimized for yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furo[3,4-d]pyrimidines exhibit notable antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various pathogenic bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been extensively studied. In vitro assays indicated that certain derivatives possess significant cytotoxic effects against multiple cancer cell lines:

  • Compounds derived from similar structures have demonstrated IC₅₀ values as low as 15.3 µM against breast cancer cell lines (MCF-7) .

Anti-inflammatory and Antioxidant Activities

Research indicates that compounds in this class may also exhibit anti-inflammatory and antioxidant activities. For example:

  • Certain derivatives have shown enhanced total antioxidant capacity (TAC) and reduced IC₅₀ values in DPPH radical scavenging assays .

Case Studies

StudyCompoundActivityIC₅₀ (µM)Reference
13gAntimicrobial (E. coli)0.21
210Anticancer (MCF-7)15.3
344Antioxidant18.33

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Molecular docking studies suggest that these compounds bind effectively to bacterial enzymes such as DNA gyrase and MurD, inhibiting their function through hydrogen bonding and hydrophobic interactions .

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). The furo ring protons appear as distinct multiplets (δ 4.0–5.5 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O, ~160–180 ppm) confirm the pyrimidine-dione core .
  • MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm ring stability .

How should researchers address contradictory data in enzyme inhibition assays involving this compound?

Advanced
Discrepancies may arise from assay conditions or enzyme sources:

Control experiments :

  • Use standardized kinase isoforms (e.g., EGFR-TK) and validate with reference inhibitors (e.g., gefitinib) .
  • Test under uniform pH and temperature conditions (e.g., pH 7.4, 37°C).

Data normalization : Express IC50 values relative to positive/negative controls to minimize plate-to-plate variability.

Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify steric clashes or solvation effects .

What strategies enhance the pharmacokinetic profile of the furo-pyrimidine scaffold?

Advanced
Modifications to improve solubility and bioavailability:

  • Substituent addition : Introduce hydrophilic groups (e.g., -OH, -NH2) at the 5 or 7 positions, as seen in pyridopyrimidine derivatives .
  • Prodrug design : Esterify carbonyl groups to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

How can researchers design robust in vitro assays to evaluate anticancer activity?

Q. Basic

  • Cell lines : Use adherent cancer lines (e.g., MCF-7, HeLa) with validated proliferation rates.
  • Dose-response : Test concentrations from 1 nM–100 µM over 48–72 hours, measuring viability via MTT assay .
  • Controls : Include doxorubicin as a positive control and DMSO as a vehicle control.

What are the challenges in scaling up synthesis from lab to pilot scale, and how can they be mitigated?

Q. Advanced

  • Reactor design : Continuous flow systems improve heat/mass transfer for exothermic cyclization steps .
  • Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or switch to recrystallization for higher purity .
  • Byproduct analysis : Use LC-MS to track impurities and adjust stoichiometry or catalyst loading .

How do structural variations in the furo ring affect electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the pyrimidine core, enhancing nucleophilic attack susceptibility.
  • Steric effects : Bulky substituents (e.g., benzyl) at position 7 hinder ring-opening reactions, as observed in thieno-pyrimidine analogs .
  • Computational validation : HOMO-LUMO gaps calculated via DFT correlate with experimental redox potentials .

What analytical methods are recommended for assessing purity and stability?

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time shifts indicate degradation products .
  • TGA/DSC : Monitor thermal stability; decomposition above 200°C suggests suitability for high-temperature reactions .

How can researchers leverage structure-activity relationship (SAR) studies to improve target selectivity?

Q. Advanced

  • Fragment-based design : Screen substituent libraries (e.g., halogens, alkyl chains) to map interactions with kinase ATP-binding pockets .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to identify critical hydrogen bonds or hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.